![molecular formula C8H9ClN4 B2636348 (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine CAS No. 2411248-03-6](/img/structure/B2636348.png)
(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 6th position, a methyl group at the 1st position, and a methanamine group at the 5th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-chloro-3-nitropyridine with hydrazine to form the pyrazole ring, followed by methylation and subsequent reduction of the nitro group to an amine . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran, and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also tailored to ensure cost-effectiveness and environmental sustainability .
化学反応の分析
Types of Reactions
(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridines, which can exhibit different biological activities depending on the substituents introduced .
科学的研究の応用
(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine involves its interaction with molecular targets such as TRKs. By binding to the kinase domain of these receptors, it inhibits their phosphorylation and subsequent activation of downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-b]pyridine: Lacks the chlorine and methyl groups but shares the core structure.
1-Methylpyrazolo[3,4-b]pyridine: Similar but without the chlorine atom.
6-Chloropyrazolo[3,4-b]pyridine: Similar but without the methyl group.
Uniqueness
(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both chlorine and methyl groups enhances its binding affinity to certain molecular targets and its stability under various reaction conditions .
生物活性
Overview
(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine is a heterocyclic compound belonging to the pyrazolopyridine family. Its structure features a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 6th position, a methyl group at the 1st position, and a methanamine group at the 5th position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of tropomyosin receptor kinases (TRKs) implicated in cancer progression.
The biological activity of this compound is primarily attributed to its interaction with TRKs. By binding to the kinase domain of these receptors, it inhibits their phosphorylation, thereby blocking downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Inhibition of TRK Fusion Proteins : The compound has shown efficacy in targeting TRK fusion proteins associated with various cancers. In vitro studies demonstrated significant apoptosis induction in cancer cell lines expressing these fusion proteins .
- Synergistic Effects : When combined with conventional chemotherapeutics like doxorubicin, this compound exhibited a synergistic effect, enhancing cytotoxicity against breast cancer cells, particularly in the Claudin-low subtype .
Structure-Activity Relationships (SAR)
The biological activity of pyrazolopyridine derivatives is influenced by their chemical structure. Modifications on the pyrazole and pyridine rings have been shown to affect potency and selectivity against various molecular targets:
Modification | Effect on Activity |
---|---|
Chlorine substitution | Increases kinase inhibition |
Methyl group addition | Enhances solubility and bioavailability |
Methanamine group presence | Contributes to binding affinity |
Case Studies
- Antitumor Efficacy : A study involving the evaluation of various pyrazolopyridine derivatives indicated that those containing halogen substituents (like chlorine) displayed notable antitumor activity against BRAF(V600E) and EGFR targets. The compound's ability to inhibit these kinases suggests its potential as a therapeutic agent in oncology .
- Combination Therapy : Research demonstrated that this compound could enhance the effectiveness of existing cancer treatments when used in combination therapy. This approach aims to minimize side effects while maximizing therapeutic outcomes for patients with resistant cancer types .
特性
IUPAC Name |
(6-chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-13-8-6(4-11-13)2-5(3-10)7(9)12-8/h2,4H,3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCKQUQFLHUDHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=C(C=C2C=N1)CN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。